molecular formula C23H20N2O7S B10756847 N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid

N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid

Cat. No.: B10756847
M. Wt: 468.5 g/mol
InChI Key: PUHRQSFXADUGJW-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without detailed information, we cannot provide specific reagents or conditions. Major products formed from these reactions are also unknown.

Scientific Research Applications

N-({6-[(4-CYANOBENZYL)OXY]NAPHTHALEN-2-YL}SULFONYL)-D-GLUTAMIC ACID’s applications span several scientific fields:

    Chemistry: Potential use as a building block in organic synthesis.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Possible applications in materials science or chemical engineering.

Mechanism of Action

Unfortunately, the precise mechanism by which this compound exerts its effects remains undisclosed. Further research is needed to uncover its molecular targets and pathways involved.

Properties

Molecular Formula

C23H20N2O7S

Molecular Weight

468.5 g/mol

IUPAC Name

(2R)-2-[[6-[(4-cyanophenyl)methoxy]naphthalen-2-yl]sulfonylamino]pentanedioic acid

InChI

InChI=1S/C23H20N2O7S/c24-13-15-1-3-16(4-2-15)14-32-19-7-5-18-12-20(8-6-17(18)11-19)33(30,31)25-21(23(28)29)9-10-22(26)27/h1-8,11-12,21,25H,9-10,14H2,(H,26,27)(H,28,29)/t21-/m1/s1

InChI Key

PUHRQSFXADUGJW-OAQYLSRUSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)N[C@H](CCC(=O)O)C(=O)O)C#N

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C#N

Origin of Product

United States

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